REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:19][CH2:20][O:21][CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][O:23]1>CN(C=O)C>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:2]([O:1][CH2:19][CH2:20][O:21][CH:22]2[CH2:27][CH2:26][CH2:25][CH2:24][O:23]2)=[C:3]([CH:6]=1)[CH:4]=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=C(C=C1)OC
|
Name
|
caesium carbonate
|
Quantity
|
42.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
BrCCOC1OCCCC1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously at 70° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
200 ml water and 200 ml ethyl acetate were added
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with 100 ml ethyl acetate each
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 50 ml water and 50 ml brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica column chromatography (ethylacetate:hexane 1:3)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C=O)C1)OCCOC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |